molecular formula C7H5ClN2 B1290169 7-Chloro-1H-pyrrolo[3,2-B]pyridine CAS No. 357263-48-0

7-Chloro-1H-pyrrolo[3,2-B]pyridine

Cat. No. B1290169
CAS RN: 357263-48-0
M. Wt: 152.58 g/mol
InChI Key: ZBEYLQBHTDNDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Chloro-1H-pyrrolo[3,2-B]pyridine” is a chemical compound with the CAS Number: 357263-48-0 . It has a molecular weight of 152.58 .


Molecular Structure Analysis

The molecular structure of “7-Chloro-1H-pyrrolo[3,2-B]pyridine” consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI code for this compound is 1S/C7H5ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H .

Scientific Research Applications

Cancer Therapeutics

7-Chloro-1H-pyrrolo[3,2-B]pyridine: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development across various cancer types . These derivatives can inhibit cancer cell proliferation and induce apoptosis, making them potential candidates for cancer therapy.

Diabetes Management

Compounds related to 7-Chloro-1H-pyrrolo[3,2-B]pyridine have been identified to reduce blood glucose levels . This suggests potential applications in the treatment of diabetes and associated disorders, such as hyperglycemia and insulin resistance.

Material Science

In material science, 7-Chloro-1H-pyrrolo[3,2-B]pyridine is used as a building block for synthesizing various complex molecules. Its derivatives are essential in developing new materials with potential applications in electronics and photonics .

Environmental Science

The chemical properties of 7-Chloro-1H-pyrrolo[3,2-B]pyridine make it a candidate for environmental monitoring and remediation studies. Its derivatives could be used to detect and neutralize environmental pollutants .

Analytical Chemistry

7-Chloro-1H-pyrrolo[3,2-B]pyridine: serves as a reference compound in analytical chemistry for method development and calibration. It helps in the accurate detection and quantification of various substances .

Pharmacology

In pharmacology, 7-Chloro-1H-pyrrolo[3,2-B]pyridine is explored for its medicinal attributes, particularly as a scaffold for anticancer targeting . It’s also being studied for its therapeutic potential in treating neurological disorders like epilepsy .

Agricultural Chemistry

While specific applications in agriculture are not directly mentioned, the chemical’s role in synthesizing biologically active compounds suggests potential uses in developing pesticides or plant growth regulators .

Drug Discovery

This compound is a valuable tool in drug discovery due to its role in the synthesis of various biologically active derivatives. It’s used to create novel compounds that can be screened for a wide range of pharmacological activities .

properties

IUPAC Name

7-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEYLQBHTDNDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625935
Record name 7-Chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-pyrrolo[3,2-B]pyridine

CAS RN

357263-48-0
Record name 7-Chloro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357263-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-nitro-pyridine (2 g, 13 mmol) in dry THF (100 mL) under N2 at −78° C. was added excess vinyl magnesium bromide (1.0M, 40 mL, 40 mmol). The mixture was stirred at −20° C. for 8 hours before the reaction was quenched with 20% NH4Cl (75 mL). The aqueous phase was extracted with ethyl acetate (3×100 mL). The combined organic layer was dried over MgSO4, filtered and concentrated. The residue was subject to chromatography on silica gel to afford 7-Chloro-1H-pyrrolo[3,2-b]pyridine (0.3 g, 16%). 1H NMR (CD3OD, 400 Hz) δ 8.22 (d, J=5.2 Hz, 1H), 7.64 (d, J=3.2 Hz, 1H), 7.23 (d, J=5.2 Hz, 1H), 6.67 (d, J=3.2 Hz, 1H). MS (ESI+) [M+H]+ 153.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1H-pyrrolo[3,2-B]pyridine
Reactant of Route 2
Reactant of Route 2
7-Chloro-1H-pyrrolo[3,2-B]pyridine
Reactant of Route 3
Reactant of Route 3
7-Chloro-1H-pyrrolo[3,2-B]pyridine
Reactant of Route 4
7-Chloro-1H-pyrrolo[3,2-B]pyridine
Reactant of Route 5
7-Chloro-1H-pyrrolo[3,2-B]pyridine
Reactant of Route 6
7-Chloro-1H-pyrrolo[3,2-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.